2,4-Dibromo-7-methylquinoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H7Br2N |
|---|---|
Molecular Weight |
300.98 g/mol |
IUPAC Name |
2,4-dibromo-7-methylquinoline |
InChI |
InChI=1S/C10H7Br2N/c1-6-2-3-7-8(11)5-10(12)13-9(7)4-6/h2-5H,1H3 |
InChI Key |
ZDNUCPWBWQBOLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(=N2)Br)Br |
Origin of Product |
United States |
Reactivity and Transformation Pathways of 2,4 Dibromo 7 Methylquinoline
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a key reaction class for modifying the 2,4-dibromo-7-methylquinoline system. This process involves the displacement of one of the bromine atoms by a nucleophile. byjus.com The reaction generally proceeds via an addition-elimination mechanism, where the nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized intermediate, known as a Meisenheimer complex, followed by the departure of the bromide leaving group. nih.gov
Regioselectivity of Nucleophilic Attack at C-2 and C-4 Bromine Centers
In 2,4-dihaloquinolines, nucleophilic attack typically occurs preferentially at the C-2 position over the C-4 position. researchgate.net This regioselectivity is attributed to the electronic properties of the quinoline (B57606) ring system, where the nitrogen atom activates the adjacent C-2 and the C-4 positions towards nucleophilic attack. The preference for C-2 substitution is a well-established trend in the SNAr reactions of 2,4-dihaloquinolines. researchgate.netresearchgate.net For instance, the reaction of 2,4-dichloroquinolines with sodium alkoxides in toluene (B28343) predominantly yields 2-alkoxy-4-chloroquinolines. researchgate.net Similarly, amination of 2,4-dihaloquinolines with amines has been shown to occur at the C-2 position. nih.gov
Electronic Activation for Enhanced SNAr Reactivity (e.g., Nitro Group Influence)
The rate of nucleophilic aromatic substitution is significantly enhanced by the presence of strong electron-withdrawing groups on the aromatic ring. byjus.comlibretexts.org These groups help to stabilize the negatively charged Meisenheimer complex formed during the reaction. The nitro group (NO₂) is a particularly effective activating group, especially when positioned ortho or para to the leaving group, as this allows for direct resonance stabilization of the intermediate. byjus.comnih.govlibretexts.org In the context of this compound, the introduction of a nitro group, for example at the C-5 or C-8 position, would be expected to increase the reactivity of the C-2 and C-4 bromine atoms towards nucleophilic attack. The addition of a nucleophile to a nitroaromatic ring is generally the rate-limiting step in SNAr reactions. nih.gov
Scope of Nucleophiles in SNAr Derivatization (e.g., Amines, Alkoxides)
A wide range of nucleophiles can be employed in the SNAr derivatization of 2,4-dihaloquinolines, leading to a diverse array of substituted products. Commonly used nucleophiles include:
Amines: Primary and secondary amines readily displace the C-2 bromine to form 2-amino-4-bromo-7-methylquinoline derivatives. nih.govsmolecule.com The resulting aminophenylquinolines are valuable precursors for further synthetic transformations.
Alkoxides: Alkoxides, such as sodium methoxide (B1231860) or ethoxide, react to form 2-alkoxy-4-bromo-7-methylquinolines. researchgate.net
Thiols: Thiolates can also be used to introduce sulfur-based functional groups.
The choice of nucleophile and reaction conditions allows for the tailored synthesis of various quinoline derivatives with specific functionalities.
Transition Metal-Catalyzed Cross-Coupling Reactions at Bromine Centers
Transition metal-catalyzed cross-coupling reactions provide a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, and they are widely applied to functionalize haloquinolines.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling reaction is a versatile method for creating carbon-carbon bonds by reacting an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. mt.comwikipedia.org In the case of 2,4-dibromoquinolines, regioselective Suzuki-Miyaura coupling has been investigated. nih.gov Generally, the reaction occurs preferentially at the C-2 position. nih.gov This selectivity is consistent with the higher reactivity of the C-2 position in dihaloquinolines. rsc.org However, achieving high levels of regioselectivity in the Suzuki coupling of dibromoquinolines can be challenging compared to other dihaloheteroaromatics. nih.govresearchgate.net
| Substrate | Boronic Acid/Ester | Catalyst/Conditions | Major Product | Reference |
|---|---|---|---|---|
| 2,4-dichloroquinoline | Arylboronic acid | Pd/C, water | 2-alkynyl-4-arylquinoline (after subsequent Sonogashira) | researchgate.net |
| 5,7-dibromoquinoline | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 5-phenyl-7-bromoquinoline | nih.gov |
| 3,4-dibromoquinoline | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 4-phenyl-3-bromoquinoline | nih.gov |
Sonogashira Coupling for Alkyne Introduction
The Sonogashira coupling reaction is a reliable method for the introduction of alkyne moieties, involving the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.org Studies on the Sonogashira coupling of 2,4-dibromoquinolines have shown that the reaction proceeds with high regioselectivity, favoring substitution at the C-2 position. nih.govacs.org This regioselectivity was confirmed through detailed NMR studies, correcting earlier reports that suggested preferential coupling at the C-4 position. nih.govnih.govacs.org The reaction provides a straightforward route to 2-alkynyl-4-bromo-7-methylquinolines, which are valuable intermediates for the synthesis of more complex molecules, including derivatives with potential biological activity. acs.org
| Substrate | Alkyne | Catalyst/Conditions | Major Product | Reference |
|---|---|---|---|---|
| 2,4-dibromoquinoline (B189380) | Trimethylsilylacetylene | Pd(PPh₃)₄, CuI, Et₃N | 2-(trimethylsilylethynyl)-4-bromoquinoline | acs.org |
| 2,4-dibromoquinolines | Terminal acetylenes | Palladium catalyst | 2-alkynyl-4-bromoquinolines | nih.gov |
| 4-chloro-6-iodo(bromo)quinolines | Terminal acetylenes | Pd–CuI, triethylamine | 6-alkynyl-4-chloroquinolines | researchgate.net |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. wikipedia.org This reaction has been successfully applied to haloquinolines to introduce amino functionalities, which are prevalent in many biologically active compounds. mdpi.orgfrontiersin.org
In the context of 2,4-dihaloquinolines, the Buchwald-Hartwig amination can be employed to selectively introduce an amino group at either the C-2 or C-4 position, depending on the reaction conditions and the nature of the halogen atoms. While specific studies on this compound are not extensively detailed in the provided results, general principles of dihaloquinoline reactivity suggest that the C-4 position is often more susceptible to nucleophilic attack in palladium-catalyzed aminations. However, the regioselectivity can be influenced by the choice of palladium catalyst, ligands, and base. nih.gov For instance, studies on 4,6-dihaloquinolines have demonstrated the feasibility of one-pot double Suzuki/Buchwald-Hartwig aminations, highlighting the potential for sequential C-N bond formations. nih.gov
The synthesis of aminoquinolines from dihalo precursors often involves a step-wise approach. For example, 2,4-dihalo-8-methylquinolines have been subjected to azidation followed by reduction to yield the corresponding aminoquinolines. mdpi.org This indirect method underscores the challenges that can be associated with direct amination and highlights alternative strategies to achieve C-N bond formation.
Table 1: Examples of Buchwald-Hartwig Amination on Dihaloquinolines
| Substrate | Amine | Catalyst System | Product | Reference |
| 4,6-Dihaloquinoline | Various amines | Palladium complexes | 4-Amino-6-haloquinoline / 4,6-Diaminoquinoline | nih.gov |
| 2,4-Dihalo-8-methylquinoline | N/A (via azide) | N/A (Staudinger reaction) | 4-Amino-2-halo-8-methylquinoline | mdpi.org |
Heck Reaction and Other Arylation Methodologies
The Heck reaction, a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene, represents a key method for the arylation of quinoline scaffolds. organic-chemistry.orgresearchgate.net For 2,4-dibromoquinoline derivatives, the Heck reaction generally shows a preference for coupling at the C-2 position. nih.govsci-hub.se This regioselectivity is also observed in other palladium-catalyzed arylations like the Stille and Suzuki couplings. nih.govsci-hub.se
However, the inherent regioselectivity can be manipulated. For instance, using 2-bromo-4-iodoquinoline (B1625408) in a Sonogashira coupling (a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide) leads to exclusive coupling at the C-4 position. nih.govsci-hub.seorganic-chemistry.org This demonstrates that the nature of the halogen atom significantly influences the reaction outcome. The reactivity trend for halogens in such cross-coupling reactions is typically I > Br > Cl. researchgate.net
The Sonogashira coupling itself is a vital tool for introducing alkynyl groups onto the quinoline core. rsc.org Studies on 2,4-dibromoquinolines have shown that the regiochemical outcome of Sonogashira couplings can be complex, with initial reports suggesting C-4 selectivity later being corrected to C-2 selectivity. nih.govsci-hub.senih.gov This highlights the importance of careful structural analysis in determining the products of these reactions.
Direct arylation methods, which form C-C bonds by activating a C-H bond, are also emerging as powerful tools. nih.gov While specific applications to this compound are not detailed, these methods offer a potential alternative for introducing aryl groups onto the quinoline ring system.
Chemo- and Regioselective Double Cross-Coupling Strategies on Dibromoquinolines
The presence of two bromine atoms in this compound opens up the possibility of sequential or one-pot double cross-coupling reactions to introduce two different functional groups. Achieving high chemo- and regioselectivity in these transformations is a significant synthetic challenge but offers a convergent route to complex quinoline derivatives. researchgate.net
Studies on various dibromoquinolines have shown that useful levels of regioselectivity can be achieved in Suzuki couplings. researchgate.netnih.gov For instance, with 5,7-dibromoquinolines, selective coupling at the C-5 position has been reported. nih.gov In the case of 2,4-dihaloquinolines, the general trend for palladium-catalyzed couplings (Suzuki, Stille, Heck, Sonogashira) favors reaction at the C-2 position. nih.govsci-hub.se
Table 2: Regioselectivity in Cross-Coupling Reactions of Dihaloquinolines
| Substrate | Reaction Type | Position of First Coupling | Reference |
| 2,4-Dibromoquinoline | Sonogashira, Stille, Heck, Suzuki | C-2 | nih.govsci-hub.se |
| 2-Bromo-4-iodoquinoline | Sonogashira | C-4 | nih.govsci-hub.se |
| 5,7-Dibromoquinoline | Suzuki | C-5 | nih.gov |
| 4,7-Dichloroquinoline | Suzuki | C-4 | nih.gov |
Reactions Involving the Methyl Group at C-7
The methyl group at the C-7 position of the quinoline ring provides another site for functionalization, offering pathways to a variety of derivatives with modified properties.
Functionalization of Benzylic Positions
The benzylic position of the C-7 methyl group is susceptible to radical-mediated reactions, allowing for the introduction of various functional groups. A common transformation is bromination using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator. smolecule.com This reaction proceeds through the formation of a relatively stable benzylic radical, leading to the selective formation of 7-(bromomethyl)quinoline (B1315735) derivatives. smolecule.com These brominated intermediates are versatile building blocks for further nucleophilic substitution reactions.
Recent advancements have also explored C-H chlorination/functionalization strategies. wisc.edu These methods can proceed through either radical or polar mechanisms and allow for the introduction of a chlorine atom at the benzylic position, which can then be displaced by various nucleophiles. wisc.edu For instance, a base-promoted halogen transfer has been developed for the benzylic C-H etherification of methyl(hetero)arenes. chemrxiv.org
Oxidative Transformations of Methyl Substituents
The methyl group at C-7 can be oxidized to introduce oxygen-containing functional groups, such as aldehydes and carboxylic acids. Selenium dioxide (SeO₂) is a reagent that can be used for the oxidation of activated methyl groups of N-heterocyclic compounds. researchgate.net In some cases, the use of SeO₂ in the presence of tert-butyl hydroperoxide (TBHP) allows for milder reaction conditions and can prevent over-oxidation to the carboxylic acid. researchgate.net
The oxidation of methylquinolines to quinolinecarboxylic acids is a valuable transformation. researchgate.net For example, 7-chloro-8-methylquinoline (B132762) derivatives have been successfully oxidized to the corresponding 7-chloroquinoline-8-carboxylic acids using nitric acid in the presence of sulfuric acid and a vanadium catalyst. google.com A two-stage method involving oxidation and subsequent chlorination has also been developed for the synthesis of 2-chloroquinoline-7-carboxylic acid esters from methyl quinoline-7-carboxylates. nuph.edu.uagrafiati.com
Electrophilic Aromatic Substitution Reactions on the Quinoline Ring System
The quinoline ring system can undergo electrophilic aromatic substitution, although the reactivity is influenced by the deactivating effect of the nitrogen atom in the pyridine (B92270) ring. In the case of 7-methylquinoline (B44030), the benzene (B151609) ring is activated by the methyl group, directing incoming electrophiles primarily to the ortho and para positions.
A key example of this reactivity is the nitration of 7-methylquinoline. Studies have shown that the nitration of 7-methylquinoline using a mixture of nitric acid and sulfuric acid leads to the selective formation of 7-methyl-8-nitroquinoline (B1293703). brieflands.comsemanticscholar.org This occurs because the C-8 position is ortho to the activating methyl group. brieflands.comsemanticscholar.org This selective nitration is a crucial step in the synthesis of various 8-substituted-7-methylquinoline derivatives, including the corresponding amine after reduction of the nitro group. brieflands.com
It is noteworthy that even in a mixture containing both 5-methylquinoline (B1294701) and 7-methylquinoline, the nitration reaction can proceed with high selectivity for the 7-methyl isomer, yielding 7-methyl-8-nitroquinoline as the major product. brieflands.comsemanticscholar.org
Formation of Azido- and Hydrazinoquinoline Derivatives from Haloquinolines
The introduction of azido (B1232118) (-N₃) and hydrazino (-NHNH₂) groups onto the 7-methylquinoline scaffold typically proceeds via nucleophilic aromatic substitution on a dihalogenated precursor like this compound.
Azidation:
The reaction of 2,4-dihaloquinolines with sodium azide (B81097) (NaN₃) demonstrates significant regioselectivity. Kinetic studies on analogous dichloroquinolines indicate that the chlorine atom at the γ-position (C-4) is approximately twice as reactive towards nucleophiles as the one at the α-position (C-2). mdpi.org This enhanced reactivity is attributed to an addition-elimination mechanism that is more favorable at the C-4 position.
When this compound is treated with sodium azide, typically in a polar aprotic solvent such as dimethylformamide (DMF), the substitution occurs preferentially at the C-4 position. mdpi.orgiucr.orgnih.gov This selective reaction yields 4-azido-2-bromo-7-methylquinoline, leaving the C-2 bromine atom intact. Further substitution to form a diazido derivative is possible but generally requires more forcing conditions, such as higher temperatures or the use of a higher boiling point solvent like dimethyl sulfoxide (B87167) (DMSO). mdpi.org
Hydrazination:
Similarly, the reaction with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) also exhibits a high degree of regioselectivity. The hydrazino group preferentially displaces the halogen at the C-4 position. Reacting this compound with hydrazine hydrate would be expected to selectively furnish 4-hydrazino-2-bromo-7-methylquinoline. mdpi.orgchemicalbook.com Studies on the analogous 2,4-dichloro-8-methylquinoline (B1596889) show that this reaction exclusively yields the 4-hydrazino derivative, with the C-2 chloro group remaining unreactive under the same conditions. mdpi.orgmdpi.com The structure of the resulting hydrazinoquinoline can be confirmed through subsequent chemical transformations, such as treatment with nitrous acid, which would convert the hydrazino group back to an azido group, providing a compound identical to that obtained from the azidation reaction. mdpi.org
Interconversion via Quinolinylphosphazenes
Quinolinylphosphazenes serve as versatile intermediates for converting azidoquinolines into other functional derivatives, most notably aminoquinolines, through the Staudinger reaction. mdpi.orgrsc.org This method is often more efficient than direct nucleophilic amination of haloquinolines. mdpi.org
The transformation process begins with the 4-azido-2-bromo-7-methylquinoline synthesized as described previously. This azido derivative is reacted with a tertiary phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), in a solvent like boiling benzene. mdpi.orgmdpi.com The phosphine attacks the terminal nitrogen of the azide group, leading to the elimination of nitrogen gas (N₂) and the formation of a phosphazene (or iminophosphorane) intermediate: 2-bromo-7-methylquinolin-4-yl-triphenylphosphazene. mdpi.org
Derivatization and Complex Molecular Architecture Construction
Synthesis of Diverse Polyfunctionalized Quinoline (B57606) Compounds
The strategic modification of 2,4-Dibromo-7-methylquinoline allows for the synthesis of quinolines bearing multiple, diverse functional groups. This is primarily achieved through modern catalytic cross-coupling reactions and halogen-metal exchange processes.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are instrumental in forming new carbon-carbon bonds at the bromide-substituted positions. This methodology facilitates the introduction of various aryl and heteroaryl groups. For instance, the reaction of bromoquinolines with substituted phenylboronic acids in the presence of a palladium catalyst like dichlorobis(triphenylphosphine)palladium(II) yields the corresponding aryl-substituted quinolines in high yields. researchgate.netnih.gov This approach has been successfully used to prepare 6-aryl- and 6,8-diaryl-tetrahydroquinolines from their bromo-precursors. researchgate.net
A more versatile method for functionalization involves halogen-metal exchange, typically using organolithium or magnesium reagents. The treatment of polybromoquinolines with reagents like isopropylmagnesium chloride–lithium chloride (iPrMgCl·LiCl) can selectively replace a bromine atom with a magnesium-based functional group. acs.org This Grignard intermediate can then react with a wide range of electrophiles to introduce new functionalities. The differing reactivity of the C2 and C4 bromine atoms allows for regioselective magnesiation under controlled conditions. acs.org For example, starting with 2,4-dibromoquinoline (B189380), the C4 position can be selectively magnesiated at low temperatures (−78 °C), leaving the C2-bromo group intact for subsequent reactions. acs.org This sequential approach enables the construction of highly functionalized quinoline cores.
Table 1: Examples of Functionalization Reactions on Bromoquinoline Scaffolds
| Starting Material | Reagent(s) | Electrophile | Product Type | Reference |
| 2,4-Dibromoquinoline | 1. iPrMgCl·LiCl | 2. Tosyl Cyanide | 2-Bromo-4-cyanoquinoline | acs.org |
| 2,3-Dibromoquinoline | 1. iPrMgCl·LiCl | 2. Ethyl Cyanoformate | 2-Bromoquinoline-3-carboxylate | acs.org |
| 6,8-Dibromotetrahydroquinoline | Phenylboronic Acid | Pd(PPh₃)₂Cl₂ | 6,8-Diphenyltetrahydroquinoline | researchgate.net |
| 4,7-Dichloroquinoline | Phenylboronic Acid | Pd Catalyst | 7-Phenyl-4-chloroquinoline | nih.gov |
Annulation Strategies for Fused Polycyclic Systems
Annulation, or ring-forming, reactions utilize this compound as a foundational structure to build fused polycyclic and heterocyclic systems. These larger architectures are of significant interest in medicinal chemistry and materials science. The bromine atoms serve as crucial handles for orchestrating the cyclization cascades.
One prominent strategy involves the synthesis of thienoquinolines, where a thiophene (B33073) ring is fused to the quinoline framework. Haloquinolines can serve as precursors in multi-step syntheses that culminate in the formation of these fused systems. For example, reactions involving reagents like methyl 2-bromothiophene-3-carboxylate with substituted anilines can lead to precursors for thieno[3,2-c]quinoline systems. researchgate.net
Modern transition-metal-catalyzed annulation reactions provide efficient routes to complex fused molecules. Rhodium(III)-catalyzed [4+2] annulation of N-phenoxyacetamides with internal alkynes has been used to generate polycyclic-fused chromans. ipb.pt Similarly, ruthenium-based catalytic systems enable the annulation of N-substituted anilines with alkynes to produce indole (B1671886) derivatives. rsc.org While not always starting directly from this compound, these methods showcase the potential of using halogenated aromatic compounds as substrates in C-H activation and annulation cascades to build complex polycycles. rsc.orgrsc.org The bromo-substituents can be converted into other functional groups that then direct or participate in the ring-forming steps.
Table 2: Annulation Strategies for Fused Heterocyclic Systems
| Reaction Type | Catalysts/Reagents | Fused System Formed | General Principle | Reference(s) |
| Thienoquinoline Synthesis | Various | Thieno[3,2-c]quinoline | Construction of a thiophene ring onto a quinoline precursor. | researchgate.net |
| [4+2] Annulation | Rh(III) or Ru(II) Complexes | Indoles, Isoquinolines | Transition-metal-catalyzed cyclization of halo-aromatics with alkynes. | ipb.ptrsc.org |
| Deaminative Annulation | tert-Butyl Nitrite | Azole-fused Quinolines | Radical-mediated reaction between amino-azoles and alkynes. | researchgate.net |
Incorporation of this compound into Supramolecular Assemblies
Beyond covalent synthesis, this compound and its derivatives can participate in the formation of ordered, non-covalently bonded supramolecular assemblies. These structures are held together by a network of weaker intermolecular forces, including halogen bonding, hydrogen bonding, and π-π stacking.
The bromine atoms on the quinoline ring are key enablers of halogen bonding. This is a highly directional, non-covalent interaction where the electropositive region on the bromine atom (the σ-hole) interacts with a Lewis base, such as a nitrogen atom or another halogen. In structurally related compounds like 5,7-Dibromo-2-methylquinolin-8-ol, significant Br⋯Br halogen interactions (3.6284 Å) have been observed to stabilize dimeric structures in the crystal lattice. It is highly probable that this compound engages in similar halogen bonding (e.g., Br···N or Br···Br) to form predictable, self-assembled structures in the solid state.
Theoretical and Computational Investigations of 2,4 Dibromo 7 Methylquinoline
Quantum Chemical Calculations (Density Functional Theory, Time-Dependent DFT)
Density Functional Theory (DFT) has become a vital method for determining the electronic structure of molecules. nih.gov It is used to calculate optimized geometry, physicochemical properties, and reactive behavior. nih.gov DFT functionals, such as B3LYP, combined with appropriate basis sets like 6-311++G(d,p), are frequently employed to model the ground state of quinoline (B57606) derivatives. nih.govresearchgate.net Time-Dependent DFT (TD-DFT) extends these principles to study the excited states of molecules, making it possible to predict electronic absorption spectra and understand electronic transitions. nih.gov
For 2,4-Dibromo-7-methylquinoline, these calculations would be performed to establish its fundamental electronic and structural parameters. The influence of the two bromine atoms and the methyl group on the quinoline core can be systematically investigated, providing a theoretical foundation for its chemical behavior.
The electronic properties of a molecule are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical reactivity and kinetic stability. acs.orgscirp.org A smaller gap suggests higher reactivity and lower stability. acs.org
In substituted quinolines, the nature and position of substituent groups significantly influence the frontier orbitals. rsc.org For this compound, the electron-withdrawing bromine atoms and the electron-donating methyl group would modulate the electron density distribution across the quinoline ring system. DFT calculations would precisely quantify these effects on the HOMO and LUMO energy levels. A typical analysis for a substituted quinoline would yield data similar to that presented in the illustrative table below.
Illustrative Data Table: Frontier Molecular Orbital Properties
| Parameter | Illustrative Energy (eV) | Description |
|---|---|---|
| EHOMO | -6.50 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.85 | Energy of the Lowest Unoccupied Molecular Orbital |
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. wolfram.comchemrxiv.org The MEP surface is color-coded to represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), blue indicates areas of positive potential (electron-poor, prone to nucleophilic attack), and green represents neutral potential. researchgate.net
For this compound, an MEP analysis would likely show regions of high electron density (negative potential) around the nitrogen atom and the bromine atoms, which are characteristic sites for electrophilic interactions. acs.org Conversely, regions of positive potential would be expected on the hydrogen atoms of the aromatic ring. researchgate.net This mapping provides a clear, intuitive guide to the molecule's reactive sites. nih.gov
Geometry optimization is a fundamental computational procedure used to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. researchgate.net Using DFT methods, the bond lengths, bond angles, and dihedral angles of this compound can be calculated. This provides a precise three-dimensional model of the molecule in its ground state.
While the quinoline ring itself is rigid, conformational analysis could be relevant for understanding the orientation of substituents if they were more flexible. For the methyl group, calculations would confirm its most stable rotational position. The resulting optimized structure is the basis for all further computational analyses, including frequency and electronic property calculations. nih.gov
Reaction Mechanism Elucidation through Computational Modeling
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. bioscipublisher.com By mapping the potential energy surface, DFT calculations can identify transition states, intermediates, and reaction products. This allows for the determination of activation energies and reaction pathways, providing a detailed understanding of how a reaction proceeds.
For this compound, computational modeling could be used to explore its reactivity in various chemical transformations, such as nucleophilic substitution reactions at the carbon atoms bearing the bromine substituents. By calculating the energy barriers for different potential pathways, researchers can predict the most likely reaction products and optimize reaction conditions, guiding future synthetic efforts.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
DFT calculations have become a standard method for predicting the spectroscopic properties of molecules with a high degree of accuracy. nih.govchemrxiv.org
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is crucial for structure elucidation. researchgate.net The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is commonly used for this purpose. nih.gov Calculated chemical shifts for a proposed structure can be compared with experimental spectra to confirm or revise the assignment. For quinoline derivatives, DFT-based predictions have shown excellent correlation with experimental values. researchgate.netidc-online.com
Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra of a molecule by computing its harmonic vibrational frequencies. nih.gov These calculated frequencies, often scaled to correct for anharmonicity and basis set limitations, can be used to assign the vibrational modes observed in experimental spectra. nih.gov Such analysis for this compound would help in identifying characteristic vibrations associated with the quinoline core and the C-Br and C-CH₃ bonds. researchgate.netphyschemres.org
Illustrative Data Table: Predicted Spectroscopic Parameters
| Parameter | Atom/Mode | Predicted Value |
|---|---|---|
| ¹³C NMR Chemical Shift | C4 (bearing Br) | 125.0 ppm |
| ¹H NMR Chemical Shift | H8 | 7.8 ppm |
| Vibrational Frequency | C-Br Stretch | 650 cm⁻¹ |
Analysis of Non-Covalent Interactions within the Molecular Structure
Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and halogen bonds, are crucial in determining the structure and function of molecular systems, including crystal packing and ligand-receptor binding. youtube.commdpi.com The presence of bromine atoms in this compound makes the analysis of halogen bonding particularly relevant.
A halogen bond is an attractive interaction between an electrophilic region on a halogen atom (known as a σ-hole) and a nucleophilic site on another molecule. nih.goviaea.org Computational methods can identify and quantify these interactions by analyzing the electron density and molecular electrostatic potential. nih.gov For this compound, these calculations could predict its ability to form halogen bonds in a solid-state structure or in a complex with a biological target, providing insight into its supramolecular chemistry.
Advanced Applications of 2,4 Dibromo 7 Methylquinoline in Organic Synthesis
Building Block for Ligand Synthesis in Organometallic Chemistry
The quinoline (B57606) nucleus is a privileged structure in the design of ligands for organometallic chemistry, owing to the coordinating ability of its nitrogen atom. By functionalizing the quinoline core at specific positions, ligands with tailored steric and electronic properties can be synthesized. 2,4-Dibromo-7-methylquinoline is an excellent starting material for creating novel bidentate or polydentate ligands. The differential reactivity of the C2 and C4 positions allows for the sequential introduction of various coordinating groups.
A common strategy involves an initial, more facile reaction at one position, followed by a subsequent coupling at the second position. For instance, a Sonogashira coupling can be performed selectively at the C2 position, followed by a Suzuki coupling at the C4 position. This sequential approach allows for the construction of unsymmetrical ligands. For example, an alkynyl group introduced at C2 can be further modified, while an aryl or heteroaryl group with a coordinating atom (like nitrogen in pyridine (B92270) or oxygen in a phenol) can be installed at C4. This leads to the formation of N,N'- or N,O-bidentate chelating systems.
The general scheme for such a synthesis is depicted below, using analogous reactions of 2,4-dihaloquinolines as a guide. The first step is a regioselective Sonogashira coupling at the C2 position, followed by a Suzuki-Miyaura coupling at the C4 position.
Table 1: Regioselective Synthesis of 2-Alkynyl-4-arylquinolines from Dihaloquinoline Precursors This table is based on analogous reactions with 2,4-dichloroquinoline.
| Step | Reactant 1 | Reactant 2 | Catalyst/Reagents | Product | Yield (%) |
| 1. Sonogashira Coupling | 2,4-Dichloroquinoline | Phenylacetylene | Pd/C, CuI, PPh₃, H₂O | 4-Chloro-2-(phenylethynyl)quinoline | 85% |
| 2. Suzuki Coupling | 4-Chloro-2-(phenylethynyl)quinoline | Phenylboronic acid | Pd(PPh₃)₂Cl₂, Cs₂CO₃, PCy₃ | 2-(Phenylethynyl)-4-phenylquinoline | 92% |
This two-step sequence highlights the utility of the dihaloquinoline scaffold in constructing molecules where two different carbon-carbon bonds are formed with high regioselectivity. The resulting 2,4-disubstituted quinoline can then serve as a bidentate ligand, coordinating to a metal center through the quinoline nitrogen and another donor atom on the C4 substituent.
Precursor for the Development of New Organic Materials
The extended π-system and inherent electron-deficient nature of the quinoline ring make it an attractive component for organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to introduce different conjugating groups at the C2 and C4 positions of this compound allows for the precise tuning of the electronic and photophysical properties of the resulting materials.
By employing sequential cross-coupling reactions, donor and acceptor moieties can be strategically incorporated into the quinoline core to control the frontier molecular orbital (HOMO-LUMO) energy levels. For example, a Sonogashira coupling can introduce an electron-rich alkynyl-aryl substituent at the C2 position, followed by a Suzuki coupling to attach an electron-deficient aryl group at the C4 position, creating a donor-acceptor type structure. This can lead to materials with interesting charge-transfer characteristics and tunable emission colors.
The synthesis of 2,4-disubstituted quinoline-carbazole compounds, which have applications in optoelectronics, serves as an excellent example of this approach. These materials benefit from the electron-transporting properties of the quinoline unit and the hole-transporting capabilities of the carbazole moieties.
Table 2: Synthesis of 2,4-Disubstituted Quinoline-Carbazole Derivatives This table outlines a synthetic route analogous to what would be used for this compound.
| Entry | C2-Substituent | C4-Substituent | Resulting Compound Class | Potential Application |
| 1 | 9-Methyl-9H-carbazole | 9-Methyl-9H-carbazole | Symmetrical bis(carbazolyl)quinoline | Host material in OLEDs |
| 2 | 9-Octyl-9H-carbazole | 9-Octyl-9H-carbazole | Symmetrical bis(carbazolyl)quinoline with improved solubility | Solution-processed organic electronics |
| 3 | Phenylacetylene | 9-Decyl-9H-carbazole | Asymmetrical donor-acceptor system | Fluorescent emitter in OLEDs |
The ability to create both symmetrical and asymmetrical designs by selectively functionalizing the C2 and C4 positions underscores the value of this compound as a versatile platform for materials discovery.
Strategies for Convergent Chemical Synthesis of Architecturally Complex Targets
In a convergent approach, two different complex fragments can be prepared as organoboronic acids (for Suzuki coupling) or terminal alkynes (for Sonogashira coupling). These fragments can then be sequentially coupled to the this compound core. This strategy is particularly useful for the synthesis of natural products or complex drug candidates where the final structure is composed of several distinct subunits.
The key to this approach is the predictable and high-yielding nature of palladium-catalyzed cross-coupling reactions on the dihaloquinoline scaffold. The differential reactivity allows one position (e.g., C2 via Sonogashira) to be functionalized first with one complex fragment, followed by the coupling of a second fragment at the other position (e.g., C4 via Suzuki) without affecting the first modification. This modular approach allows for the rapid generation of a library of complex molecules by varying the fragments coupled at each position.
Table 3: Sequential Coupling for Convergent Synthesis Based on established regioselectivity of 2,4-dihaloquinolines.
| Step | Coupling Type | Position | Reagent Type for Fragment A | Reagent Type for Fragment B | Resulting Structure |
| 1 | Sonogashira | C2 | Terminal Alkyne (Fragment A) | - | 2-(Fragment A-alkynyl)-4-bromo-7-methylquinoline |
| 2 | Suzuki-Miyaura | C4 | - | Aryl/Heteroarylboronic Acid (Fragment B) | 2-(Fragment A-alkynyl)-4-(Fragment B-aryl)-7-methylquinoline |
This convergent strategy allows for the late-stage combination of advanced intermediates, maximizing synthetic efficiency and providing a powerful tool for accessing architecturally complex molecules that would be challenging to construct through linear synthetic routes.
Future Research Directions and Emerging Challenges
Development of Highly Sustainable and Economical Synthetic Routes
Traditional methods for quinoline (B57606) synthesis, such as the Skraup, Doebner–von Miller, and Friedländer reactions, have been foundational but often rely on harsh conditions, toxic reagents, and stoichiometric amounts of catalysts, leading to significant environmental and economic drawbacks. tandfonline.comtandfonline.com A major challenge for the synthesis of 2,4-Dibromo-7-methylquinoline is the development of green and cost-effective protocols that offer high yields and regioselectivity.
Future research should pivot towards modern, sustainable approaches that have shown promise for other quinoline derivatives. acs.orgtandfonline.com This includes:
Heterogeneous Catalysis: Employing recyclable solid catalysts like zeolites or nano-particles could facilitate easier product purification and reduce chemical waste. rsc.orgsioc-journal.cn For instance, methods using Hβ zeolite as a catalyst in solvent-free conditions have been successful for synthesizing other 2,4-disubstituted quinolines. rsc.org
Green Solvents: Exploring benign reaction media, such as water, ionic liquids, or deep eutectic solvents (DES), can replace volatile and hazardous organic solvents. tandfonline.comsioc-journal.cn DES, in particular, has been used to synthesize 2,4-disubstituted quinolines without the need for an additional catalyst. sioc-journal.cn
Energy-Efficient Methods: Microwave-assisted synthesis has been shown to accelerate reaction times and improve yields for various quinoline syntheses, representing an energy-efficient alternative to conventional heating. nih.govtandfonline.com
Atom Economy: Designing synthetic pathways based on multicomponent reactions (MCRs) can enhance atom economy by constructing complex molecules in a single step from multiple starting materials. nih.gov Metal-free, iodine-catalyzed pseudo-three-component reactions have been developed for quinoline-2,4-dicarboxylates and could be adapted. rsc.org
A significant challenge will be to adapt these green methodologies to achieve the specific 2,4-dibromo substitution pattern on the 7-methylquinoline (B44030) core, controlling regioselectivity to avoid the formation of undesired isomers.
Exploration of Novel Reactivity and Transformation Pathways
The two bromine atoms at the C2 and C4 positions of the quinoline ring are key to the synthetic utility of this compound. These positions are electronically distinct and offer opportunities for selective functionalization. Halogenated quinolines are valuable substrates for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. rsc.orgnih.gov
Future research should focus on exploiting the differential reactivity of the two bromine atoms. Key areas for exploration include:
Selective Cross-Coupling: Developing protocols for the selective mono-functionalization at either the C2 or C4 position. This would allow for the stepwise introduction of different substituents, creating a diverse library of complex molecules. The tolerance of halogen substituents in various coupling reactions is well-documented, providing a strong foundation for this work. rsc.org
Novel Cyclization Reactions: Using the dibromo-scaffold as a starting point for intramolecular cyclization reactions to build fused heterocyclic systems, which are common motifs in bioactive natural products.
C-H Activation: Combining the reactivity of the C-Br bonds with modern C-H activation strategies could lead to novel and efficient transformations for building molecular complexity. nih.govrsc.org Iron-catalyzed C-H activation has been used for C2 functionalization of quinoline-N-oxides, offering a sustainable approach. rsc.org
Photochemical and Electrochemical Transformations: Investigating light- or electricity-driven reactions could unlock new transformation pathways under mild conditions, potentially offering unique selectivity profiles compared to traditional thermal methods. researchgate.net
A primary challenge is to precisely control the chemoselectivity of these transformations to avoid mixtures of products and achieve high yields of the desired, selectively functionalized quinoline.
Advanced Computational Design and Prediction of Chemical Properties
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research for predicting molecular properties and guiding experimental design. nih.govrsc.orgresearchgate.net For quinoline derivatives, DFT has been used to calculate HOMO-LUMO energy gaps, molecular electrostatic potential maps, and predict reactivity, which often show a high correlation with experimental results. nih.govresearchgate.netresearchgate.net
For this compound, future computational work should aim to:
Predict Reactivity and Regioselectivity: Use DFT calculations to model the transition states of various reactions (e.g., nucleophilic substitution, cross-coupling) at the C2 and C4 positions. This can help predict which site is more reactive under specific conditions, guiding the development of selective synthetic methods.
Design Novel Derivatives: Employ in-silico methods to design new derivatives with desired electronic, optical, or biological properties. For instance, 3D-Quantitative Structure-Activity Relationship (3D-QSAR) models can be developed to correlate the structure of quinoline derivatives with their biological activity, facilitating the design of potent anticancer agents. nih.govnih.gov
Elucidate Reaction Mechanisms: Computational studies can provide deep insights into the mechanisms of newly discovered reactions, helping to optimize reaction conditions and expand their scope. acs.org
The main challenge lies in the accuracy of the computational models. While powerful, they must be continuously validated against experimental data to ensure their predictive power is reliable for this specific molecular system.
Integration of Flow Chemistry and Automated Synthesis for Scalable Production
The transition from laboratory-scale synthesis to large-scale industrial production is a significant hurdle for many valuable compounds. Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and straightforward scalability. researchgate.netazolifesciences.comchemicalindustryjournal.co.ukpharmasalmanac.com This technology is particularly well-suited for the production of active pharmaceutical ingredients (APIs). azolifesciences.comchemicalindustryjournal.co.uk
Future research should focus on developing a continuous flow process for the synthesis of this compound. This would involve:
Process Optimization: Adapting and optimizing a chosen synthetic route for a continuous flow reactor, which allows for rapid screening of reaction parameters (temperature, pressure, residence time) to maximize yield and purity. researchgate.net
Scalable Production: Demonstrating the scalability of the flow process to produce gram- or even kilogram-quantities of the target compound, which is crucial for its potential application in pharmaceuticals or materials. researchgate.netresearchgate.net
Automated Library Synthesis: Integrating the flow reactor with automated synthesis platforms to enable the rapid production of a diverse library of derivatives based on the this compound scaffold. acs.orgresearchgate.netnih.govvapourtec.com This high-throughput approach can significantly accelerate the discovery of new drug candidates or functional materials. nih.govvapourtec.comtechnologynetworks.com
A key challenge in this area is the potential for reactor fouling or clogging, especially when dealing with solids or multiphasic reaction mixtures. Careful reactor design and process optimization will be required to ensure robust and reliable long-term operation.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for introducing bromine and methyl substituents at specific positions on the quinoline scaffold?
- Methodological Answer : Bromination can be achieved using Lewis acid-catalyzed reactions (e.g., Bi(OTf)₃) under microwave irradiation, as demonstrated in the synthesis of 6-bromo-2-methyl-1,2-dihydroquinoline derivatives . Methyl groups are typically introduced via Friedel-Crafts alkylation or by starting with pre-methylated precursors. Purification often employs flash chromatography (hexane/EtOAc gradients) and recrystallization .
Q. Which spectroscopic techniques are critical for confirming the structure of 2,4-Dibromo-7-methylquinoline?
- Methodological Answer :
- HRMS : High-resolution mass spectrometry validates molecular weight and isotopic patterns (e.g., observed vs. calculated [M+H]⁺) .
- IR Spectroscopy : Identifies functional groups (e.g., C=O, C-Br stretches) and hydrogen bonding .
- X-ray Crystallography : Resolves stereochemistry and molecular conformation, as shown in dihydroquinoline derivatives .
Q. How do steric and electronic factors influence bromination regioselectivity on the quinoline ring?
- Methodological Answer : Bromine preferentially substitutes at electron-rich positions (e.g., C-2 and C-4 in quinoline due to resonance stabilization). Steric hindrance from the methyl group at C-7 can direct bromination to less hindered sites. Computational modeling (DFT) can predict reactivity trends .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data (e.g., NMR vs. HRMS) in characterizing brominated quinolines?
- Methodological Answer :
- Isomer Analysis : Use 2D NMR (COSY, NOESY) to distinguish positional isomers .
- Impurity Profiling : Combine LC-MS with fractional crystallization to isolate minor byproducts .
- Case Study : In HRMS data for a brominated isoquinoline, a 0.002 Da discrepancy between observed and calculated [M+H]⁺ suggested isotopic interference or adduct formation .
Q. What mechanistic strategies elucidate the role of Lewis acids in quinoline bromination?
- Methodological Answer :
- Kinetic Studies : Monitor reaction progress via in situ IR or GC-MS to identify intermediates .
- Isotopic Labeling : Use ⁸¹Br-labeled reagents to trace bromine incorporation pathways.
- Catalyst Screening : Compare Bi(OTf)₃ (mild) vs. HBr/AcOH (harsh conditions) to assess regioselectivity .
Q. How can computational chemistry optimize cross-coupling reactions involving this compound?
- Methodological Answer :
- DFT Calculations : Predict reactivity of C-Br bonds in Suzuki-Miyaura couplings by analyzing bond dissociation energies .
- Docking Studies : Model interactions with catalytic systems (e.g., Pd(PPh₃)₄) to prioritize reaction conditions .
Data Analysis and Experimental Design
Q. What criteria should guide the selection of crystallization solvents for brominated quinolines?
- Methodological Answer :
- Solubility Screening : Test polar (EtOAc) and non-polar (hexane) mixtures to balance solubility and nucleation .
- Case Study : Ethyl acetate/hexane (70:30) yielded single crystals of a brominated dihydroquinoline suitable for X-ray analysis .
Q. How can researchers validate the biological relevance of this compound derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
